molecular formula C16H22ClNO2Si B1609746 1-Boc-5-chloro-2-trimethylsilanyl-indole CAS No. 475102-16-0

1-Boc-5-chloro-2-trimethylsilanyl-indole

Cat. No. B1609746
M. Wt: 323.89 g/mol
InChI Key: OWDQXSZSDABDAW-UHFFFAOYSA-N
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Description

1-Boc-5-chloro-2-trimethylsilanyl-indole, also known as 1H-Indole-1-carboxylic acid, 5-chloro-2-(trimethylsilyl)-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C16H22ClNO2Si . It has a molecular weight of 323.89 .


Synthesis Analysis

The synthesis of indole derivatives, including 1-Boc-5-chloro-2-trimethylsilanyl-indole, is a topic of ongoing research . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of 1-Boc-5-chloro-2-trimethylsilanyl-indole consists of an indole moiety, which is a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It also contains a trimethylsilyl group attached to the 2-position of the indole and a Boc (tert-butoxycarbonyl) group attached to the 1-position .

properties

IUPAC Name

tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDQXSZSDABDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=C1[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448583
Record name 1-boc-5-chloro-2-trimethylsilanyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-chloro-2-trimethylsilanyl-indole

CAS RN

475102-16-0
Record name 1-boc-5-chloro-2-trimethylsilanyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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